![molecular formula C39H60O12 B12308316 3-[[9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B12308316.png)
3-[[9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-[[9-formil-7-hidroxi-4,4,13,14-tetrametil-17-[6-metil-4-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxihept-5-en-2-il]-2,3,7,8,10,11,12,15,16,17-decahidro-1H-ciclopenta[a]fenantren-3-il]oxi]-3-oxopropanoico es un compuesto orgánico complejo con una estructura única
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-[[9-formil-7-hidroxi-4,4,13,14-tetrametil-17-[6-metil-4-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxihept-5-en-2-il]-2,3,7,8,10,11,12,15,16,17-decahidro-1H-ciclopenta[a]fenantren-3-il]oxi]-3-oxopropanoico involucra múltiples pasos, comenzando desde precursores disponibles comercialmente. La ruta sintética típicamente incluye los siguientes pasos:
Formación del núcleo ciclopenta[a]fenantreno: Este paso involucra la ciclización de precursores apropiados bajo condiciones ácidas o básicas.
Modificaciones del grupo funcional: Introducción de grupos formilo, hidroxi y oxo a través de reacciones selectivas como oxidación, reducción y sustitución.
Glucosilación: Unión del grupo oxan-2-il a través de reacciones de glucosilación usando donantes y aceptores de glicósidos.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la optimización de la ruta sintética para mejorar el rendimiento y la escalabilidad. Esto incluye el uso de catalizadores eficientes, disolventes verdes y reactores de flujo continuo para mejorar las velocidades de reacción y minimizar los residuos.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-[[9-formil-7-hidroxi-4,4,13,14-tetrametil-17-[6-metil-4-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxihept-5-en-2-il]-2,3,7,8,10,11,12,15,16,17-decahidro-1H-ciclopenta[a]fenantren-3-il]oxi]-3-oxopropanoico experimenta varios tipos de reacciones, incluyendo:
Oxidación: Conversión de grupos hidroxi a grupos carbonilo utilizando agentes oxidantes como PCC o KMnO4.
Reducción: Reducción de grupos formilo a alcoholes utilizando agentes reductores como NaBH4 o LiAlH4.
Sustitución: Reacciones de sustitución nucleófila en el grupo oxan-2-il utilizando nucleófilos como haluros o aminas.
Reactivos y condiciones comunes
Agentes oxidantes: PCC, KMnO4, CrO3
Agentes reductores: NaBH4, LiAlH4
Catalizadores: Pd/C, PtO2
Disolventes: Metanol, diclorometano, acetonitrilo
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados con grupos funcionales modificados, que pueden utilizarse posteriormente en diferentes aplicaciones.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como un bloque de construcción para la síntesis de moléculas más complejas
Biología
En investigación biológica, este compuesto se estudia por su potencial como molécula bioactiva. Sus múltiples grupos funcionales permiten interacciones con varios objetivos biológicos, convirtiéndolo en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina
En medicina, este compuesto se investiga por su potencial terapéutico. Su capacidad para modular vías biológicas y objetivos moleculares lo convierte en un candidato prometedor para el tratamiento de enfermedades como el cáncer, la inflamación y los trastornos metabólicos.
Industria
En el sector industrial, este compuesto se utiliza en la síntesis de productos químicos especiales y materiales avanzados. Sus propiedades únicas lo hacen adecuado para aplicaciones en recubrimientos, adhesivos y polímeros.
Mecanismo De Acción
El mecanismo de acción del ácido 3-[[9-formil-7-hidroxi-4,4,13,14-tetrametil-17-[6-metil-4-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxihept-5-en-2-il]-2,3,7,8,10,11,12,15,16,17-decahidro-1H-ciclopenta[a]fenantren-3-il]oxi]-3-oxopropanoico implica su interacción con objetivos moleculares y vías específicos. Los grupos funcionales del compuesto le permiten unirse a enzimas, receptores y otras proteínas, modulando su actividad y conduciendo a varios efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 3-[[9-formil-7-hidroxi-4,4,13,14-tetrametil-17-[6-metil-4-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxihept-5-en-2-il]-2,3,7,8,10,11,12,15,16,17-decahidro-1H-ciclopenta[a]fenantren-3-il]oxi]-3-oxopropanoico
- Ácido 3-[[9-formil-7-hidroxi-4,4,13,14-tetrametil-17-[6-metil-4-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxihept-5-en-2-il]-2,3,7,8,10,11,12,15,16,17-decahidro-1H-ciclopenta[a]fenantren-3-il]oxi]-3-oxopropanoico
Singularidad
La singularidad del ácido 3-[[9-formil-7-hidroxi-4,4,13,14-tetrametil-17-[6-metil-4-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxihept-5-en-2-il]-2,3,7,8,10,11,12,15,16,17-decahidro-1H-ciclopenta[a]fenantren-3-il]oxi]-3-oxopropanoico radica en su estructura compleja y la presencia de múltiples grupos funcionales. Esta complejidad permite una amplia gama de modificaciones químicas y aplicaciones, convirtiéndolo en un compuesto versátil en la investigación científica y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C39H60O12 |
|---|---|
Peso molecular |
720.9 g/mol |
Nombre IUPAC |
3-[[9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C39H60O12/c1-20(2)14-22(49-35-33(48)32(47)31(46)27(18-40)50-35)15-21(3)23-10-11-38(7)34-26(42)16-25-24(39(34,19-41)13-12-37(23,38)6)8-9-28(36(25,4)5)51-30(45)17-29(43)44/h14,16,19,21-24,26-28,31-35,40,42,46-48H,8-13,15,17-18H2,1-7H3,(H,43,44) |
Clave InChI |
LWNCCLUCDGANTA-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C=C(C)C)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CCC4(C3C(C=C5C4CCC(C5(C)C)OC(=O)CC(=O)O)O)C=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclopropyl-N-(1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine](/img/structure/B12308233.png)
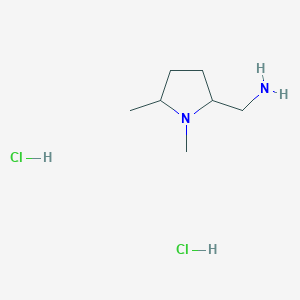
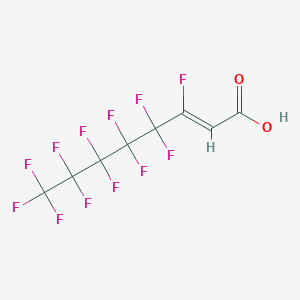
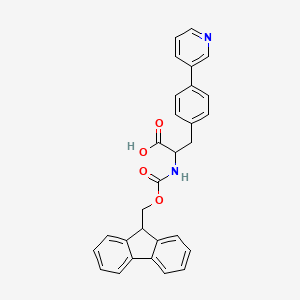
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12308258.png)

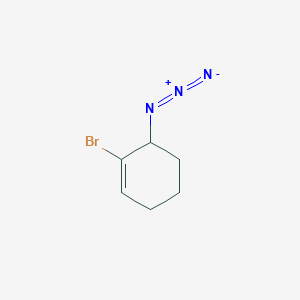
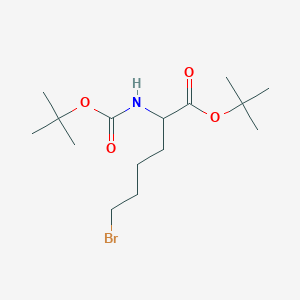
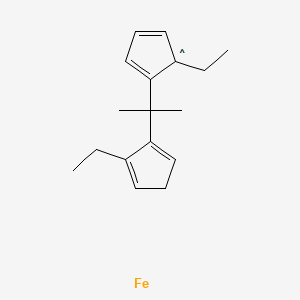
![Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III)](/img/structure/B12308293.png)
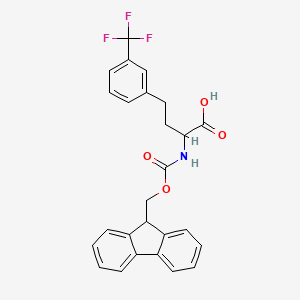
![(6R,7R)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B12308302.png)
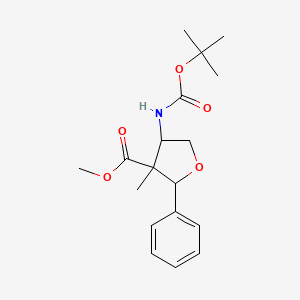
![tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B12308309.png)
